![molecular formula C4H11ClFN B1484626 (2-Fluoropropyl)(methyl)amine hydrochloride CAS No. 2098116-17-5](/img/structure/B1484626.png)
(2-Fluoropropyl)(methyl)amine hydrochloride
Overview
Description
“(2-Fluoropropyl)(methyl)amine hydrochloride” is an organic compound with the chemical formula C4H10FClN . It has a molecular weight of 127.59 g/mol .
Molecular Structure Analysis
The IUPAC name for “(2-Fluoropropyl)(methyl)amine hydrochloride” is 2-fluoro-N-methylpropan-1-amine hydrochloride . The InChI code for this compound is 1S/C4H10FN.ClH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis
“(2-Fluoropropyl)(methyl)amine hydrochloride” is a solid compound . More specific physical and chemical properties such as solubility, boiling point, etc., are not available in the search results.Scientific Research Applications
Corrosion Mitigation in Industrial Processes
(2-Fluoropropyl)(methyl)amine hydrochloride: is utilized in industrial settings, particularly in refinery overhead systems and nuclear power plants . In these environments, amines are added to neutralize hydrogen chloride, which is a byproduct of the hydrolysis of alkaline earth chlorides found in crude oil. The formation of amine hydrochloride salts can lead to aggressive corrosion, making it crucial to understand and predict the conditions that cause such phenomena.
Pharmaceutical Development
In the pharmaceutical industry, (2-Fluoropropyl)(methyl)amine hydrochloride serves as a reference standard for pharmaceutical testing . Its role is critical in ensuring the accuracy of test results, which is essential for the development of new medications and ensuring their safety and efficacy.
Analytical Chemistry
The compound is significant in analytical chemistry , particularly in gas chromatography . It is used to improve the separation and analysis of volatile amines, which are challenging analytes due to their basic properties. The base deactivation techniques applied to the stationary phase in gas chromatography columns enhance the analysis of such compounds.
Environmental Science
(2-Fluoropropyl)(methyl)amine hydrochloride: is relevant in environmental science, especially concerning the study of atmospheric amines . Amines contribute significantly to atmospheric pollution and are involved in aerosol formation and aging. Understanding the environmental behaviors of amines, including their sources, sinks, and effects on particulate matter formation, is vital for climate evolution studies.
Medical Research
Fluorine-containing compounds, such as (2-Fluoropropyl)(methyl)amine hydrochloride , are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders . They also improve the chemical properties of various medications and imaging agents, indicating their broad applicability in medical research.
properties
IUPAC Name |
2-fluoro-N-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(5)3-6-2;/h4,6H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYQRYLJKXYXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropropyl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.